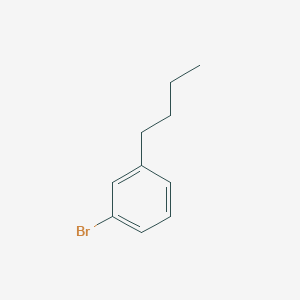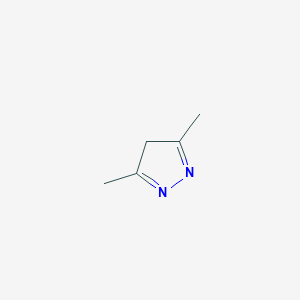
3,5-dimethyl-4H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine . This reaction gives 3,5-dimethylpyrazole with the release of 2 molecules of water . The synthesis process can be monitored using Fourier transform infrared (FT-IR) spectroscopy .Molecular Structure Analysis
The molecular structure of 3,5-dimethylpyrazole has been studied using both experimental and theoretical vibrational spectra . The compound is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
Pyrazoles, including 3,5-dimethylpyrazole, are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems .Physical And Chemical Properties Analysis
3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a molar mass of 96.133 g·mol−1, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .Applications De Recherche Scientifique
Halogenation and Chemical Synthesis
3,5-dimethyl-4H-pyrazole has been utilized in the field of chemical synthesis, particularly in halogenation processes. A study by Stefani et al. (2005) describes a method for the halogenation of 3,5-dimethyl pyrazoles using ultrasound irradiation and N-halosuccinimides, which resulted in the synthesis of 4-halo-3,5-dimethyl pyrazoles with good yields and short reaction times (Stefani et al., 2005).
Coordination Chemistry and Complex Formation
In coordination chemistry, this compound plays a role in forming complexes with metals. Cui et al. (2005) reported the formation of diorganotin(IV) derivatives with 3,5-dimethyl-4-(4′-pyridyl)pyrazole, demonstrating its utility in synthesizing metal coordination polymers (Cui et al., 2005).
Kinetic Studies and Ultrasound Irradiation
Wang et al. (2015) conducted a kinetic study on the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole. This research highlights the use of 3,5-dimethyl pyrazole in reaction kinetics, especially under conditions of phase transfer catalysis and ultrasonic irradiation (Wang et al., 2015).
Antioxidant Activities
Karrouchi et al. (2019) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives and evaluated their in vitro antioxidant activities. This study underscores the potential of this compound derivatives in pharmacology, particularly as antioxidants (Karrouchi et al., 2019).
Synthesis Mechanism Study
Li et al. (2014) utilized Fourier transform infrared (FT-IR) spectroscopy to monitor the synthesis process of 4-amino-3,5-dimethyl pyrazole. This research offers insights into the synthesis mechanisms and chemical behavior of this compound derivatives (Li et al., 2014).
Antibacterial and DNA Photocleavage Activities
Sharma et al. (2020) studied the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-acetophenone oximes and their silver complexes, revealing significant antibacterial and DNA photocleavage activities. This highlights the application of this compound in the development of bioactive compounds (Sharma et al., 2020).
Catalytic Activities and Electronic Structure Tuning
Bustos et al. (2018) synthesized a family of compounds containing the pyrazole core and assessed their anticancer activity. The study demonstrates the ability to tune the molecular/electronic structure of pyrazole-based compounds for specific applications, such as in pharmacology (Bustos et al., 2018).
Mécanisme D'action
Target of Action
3,5-Dimethyl-4H-pyrazole is a versatile scaffold in organic synthesis and medicinal chemistry . It is often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
The mode of action of this compound is influenced by its structural properties. It exhibits tautomerism, a phenomenon that may influence its reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .
Biochemical Pathways
It is known that pyrazoles, including this compound, are often used as starting materials for the preparation of more complex heterocyclic systems . These systems can have various effects on biochemical pathways, depending on their specific structures and targets.
Pharmacokinetics
It is known that this compound is a white solid that dissolves well in polar organic solvents , which suggests it may have good bioavailability.
Result of Action
It is known that pyrazoles, including this compound, are often used as starting materials for the preparation of more complex heterocyclic systems . These systems can have various effects at the molecular and cellular level, depending on their specific structures and targets.
Action Environment
It is known that the structure and reactivity of pyrazoles, including this compound, can be influenced by tautomerism , a phenomenon that can be affected by environmental factors such as temperature and pH.
Safety and Hazards
3,5-Dimethylpyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, suspected of damaging fertility and the unborn child, and may cause damage to organs through prolonged or repeated exposure . Personal protective equipment should be worn when handling this compound .
Orientations Futures
Pyrazoles, including 3,5-dimethylpyrazole, continue to be a focus of research due to their wide range of applications and their role as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore the synthesis techniques, biological activity, and potential applications of pyrazole derivatives .
Analyse Biochimique
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3,5-Dimethyl-4H-pyrazole at different dosages in animal models have been studied. For example, certain 3,5-dimethylpyrazole derivatives have shown anticonvulsant activity in animal models .
Propriétés
IUPAC Name |
3,5-dimethyl-4H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPSQIXSRHXMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2710344.png)
![(E)-5-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2710345.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2710346.png)
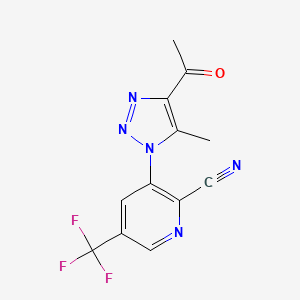
![3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine](/img/structure/B2710352.png)
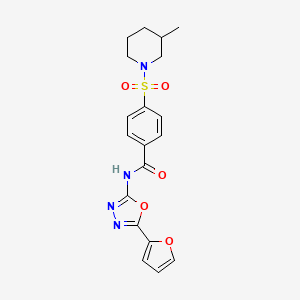
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B2710356.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2710357.png)
![N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2710358.png)
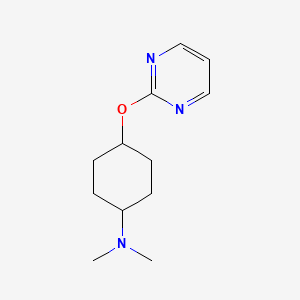

![Ethyl 3-(furan-2-ylmethyl)-5-methyl-4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710362.png)
